molecular formula C18H22F2N6O2 B5571818 N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

Cat. No. B5571818
M. Wt: 392.4 g/mol
InChI Key: MQLPGEIFSLHDEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives often involves the condensation of amines with isocyanates or carbonyl compounds. While the specific synthesis route for N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea is not directly addressed in the available literature, analogous processes are highlighted in studies on related compounds. For instance, the synthesis of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea involves reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, showcasing a method that could be adapted for similar urea derivatives (Song et al., 2008).

Molecular Structure Analysis

The structural determination of urea derivatives is crucial for understanding their reactivity and properties. X-ray crystallography, NMR, MS, and IR techniques are commonly employed for this purpose. For example, the crystal structure of a related urea compound was characterized, revealing a planar urea scaffold stabilized by intramolecular N–H···O hydrogen bonds and intermolecular interactions, including π–π stacking (Song et al., 2008). These techniques could similarly elucidate the molecular structure of N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea.

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, leveraging their amine and carbonyl functional groups. The synthesis pathways often involve nucleophilic addition, cyclization, and rearrangement reactions. The chemical reactivity of these compounds is influenced by the substituents on the phenyl and pyrimidinyl rings, as well as the urea functionality itself. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a notable reaction for synthesizing ureas from carboxylic acids, demonstrating the versatility of urea derivatives in chemical transformations (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, including solubility, melting point, and crystallinity, are crucial for their application in various domains. These properties are determined by the molecular structure, particularly the presence of fluorine atoms and the morpholinyl group, which can affect intermolecular interactions. Although specific data on N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea are not provided, analogous compounds exhibit defined crystalline structures and solubility characteristics that could be inferred for this compound based on its structural similarities (Song et al., 2008).

Scientific Research Applications

Biomimetic Coordination Chemistry

A study by Herres‐Pawlis et al. (2005) developed a series of bis-guanidine ligands for use in biomimetic coordination chemistry. This research aimed at creating a library of ligands combining unprecedented substitutional flexibility within the guanidyl residues with various aliphatic and aromatic spacers. The study's methodology involved using predefined ureas and secondary amines to build up these units, indicating a potential area where the specified chemical compound could be relevant, although it wasn't directly mentioned (Herres‐Pawlis et al., 2005).

Antibacterial Activity

Zhi et al. (2005) synthesized various 3-substituted-6-(3-ethyl-4-methylanilino)uracils and evaluated their capability to inhibit bacterial DNA polymerase and the growth of Gram-positive bacteria in culture. This study underscores the significance of urea derivatives in developing potent antibacterial agents, suggesting a potential application field for the specified chemical compound (Zhi et al., 2005).

Catalysis for Synthesis of Carbamates, Ureas, and Oxazolidinones

Peng et al. (2008) introduced a Pd(OAc)2/[mmim]I catalyst system applied to the oxidative carbonylation of aliphatic and aromatic amines to synthesize carbamates, ureas, and 2-oxazolidinones. The catalytic system showed high turnover frequencies for the production of various carbonyl compounds, illustrating the compound's potential application in catalysis (Peng et al., 2008).

Synthesis and Evaluation of Antioxidant Activity

George et al. (2010) explored the synthesis and evaluation of antioxidant activity of derivatives, including urea compounds. This research contributes to understanding how urea derivatives, similar to the specified chemical compound, can be synthesized and applied in antioxidant studies (George et al., 2010).

properties

IUPAC Name

1-(3,5-difluorophenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N6O2/c1-12-23-16(11-17(24-12)26-4-6-28-7-5-26)21-2-3-22-18(27)25-15-9-13(19)8-14(20)10-15/h8-11H,2-7H2,1H3,(H,21,23,24)(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLPGEIFSLHDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea

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